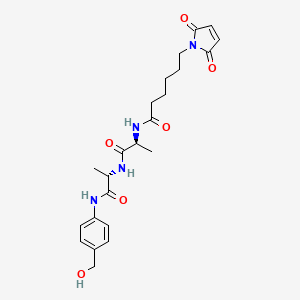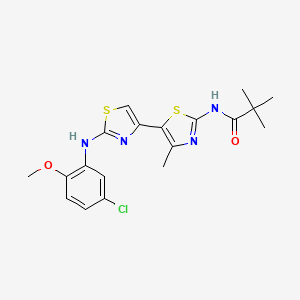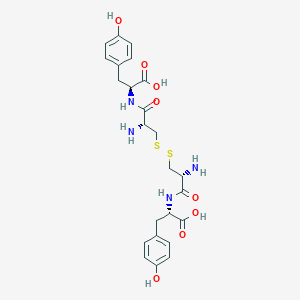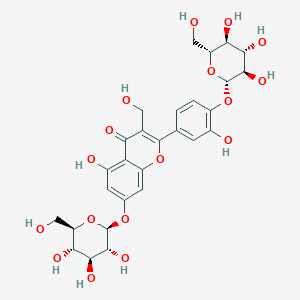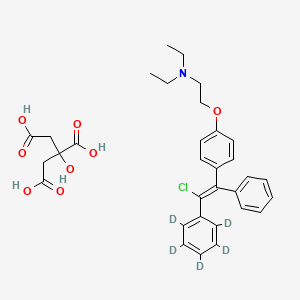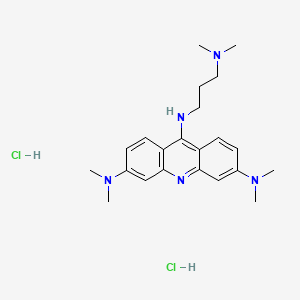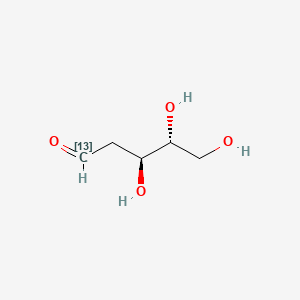
Antitumor agent-100
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-100 is an orally available apoptosis inducer and molecular gel targeting phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). This compound exhibits significant antitumor activity by binding to the PDE3A enzyme pocket, recruiting and stabilizing SLFN12, thereby preventing protein translation and leading to apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-100 involves a multi-step process. The key steps include the formation of the core structure followed by functional group modifications to enhance its biological activity. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound focuses on optimizing the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions and using environmentally friendly solvents and catalysts to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: Antitumor agent-100 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups that enhance its biological activity and stability .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-100 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of apoptosis and protein translation inhibition.
Biology: Investigated for its role in inducing apoptosis in cancer cells and its potential as a therapeutic agent.
Medicine: Explored for its potential use in cancer therapy, particularly in targeting tumors that are resistant to conventional treatments.
Industry: Utilized in the development of new antitumor drugs and as a reference compound in drug discovery and development .
Wirkmechanismus
Antitumor agent-100 exerts its effects by binding to the PDE3A enzyme pocket, which recruits and stabilizes SLFN12. This interaction prevents protein translation, leading to apoptosis in tumor cells. The molecular targets involved in this process include PDE3A and SLFN12, which play crucial roles in regulating cell survival and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Paclitaxel: A well-known antitumor agent that inhibits cell division by stabilizing microtubules.
Cisplatin: A platinum-based drug that causes DNA crosslinking, leading to apoptosis.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to apoptosis
Uniqueness of Antitumor Agent-100: this compound is unique in its mechanism of action, specifically targeting PDE3A and SLFN12 to induce apoptosis. This targeted approach minimizes off-target effects and enhances its efficacy against resistant tumors .
Eigenschaften
Molekularformel |
C17H14ClN3O |
|---|---|
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C17H14ClN3O/c1-10-2-4-11(5-3-10)12-6-7-14-13(16(12)18)8-21-9-15(22)20-17(21)19-14/h2-7H,8-9H2,1H3,(H,19,20,22) |
InChI-Schlüssel |
OJBNZYSCDMZWHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C3=C(C=C2)N=C4NC(=O)CN4C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate](/img/structure/B12392531.png)
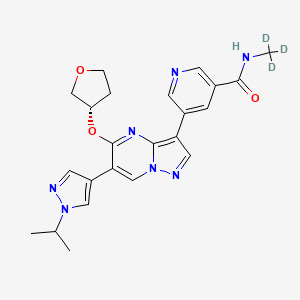

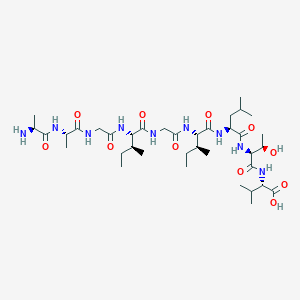
![4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)
